Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 320420-94-8
VCID: VC5612883
InChI: InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C17H13NO2S
Molecular Weight: 295.36

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

CAS No.: 320420-94-8

Cat. No.: VC5612883

Molecular Formula: C17H13NO2S

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate - 320420-94-8

Specification

CAS No. 320420-94-8
Molecular Formula C17H13NO2S
Molecular Weight 295.36
IUPAC Name methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
Standard InChI InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3
Standard InChI Key WHQGTUOPWSBROE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 4-position with a phenyl group and at the 2-position with a benzoate ester (Figure 1) . X-ray crystallography of analogous thiazole derivatives reveals planar geometries, with dihedral angles between the thiazole and phenyl rings influencing electronic properties . The ester group enhances solubility in organic solvents, while the phenyl-thiazole moiety contributes to π-π stacking interactions .

Spectroscopic and Computational Data

  • NMR: 1H^1\text{H}-NMR spectra show characteristic peaks for the methyl ester (~3.9 ppm), aromatic protons (7.2–8.1 ppm), and thiazole protons .

  • IR: Stretching vibrations at 1726 cm1^{-1} (ester C=O) and 1609 cm1^{-1} (C=N).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 295.36 .

  • Computational Studies: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13NO2S\text{C}_{17}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight295.36 g/mol
Melting PointNot reported
LogP4.16
SolubilityInsoluble in water; soluble in DCM, DMSO

Synthesis and Production

Conventional Synthesis Routes

The primary synthesis involves a nucleophilic substitution between 4-phenyl-1,3-thiazole-2-amine and methyl 4-isocyanatobenzoate in dichloromethane under reflux . Purification via column chromatography (hexane:ethyl acetate) yields the product in ~65% purity .

4-Phenyl-1,3-thiazole-2-amine+Methyl 4-isocyanatobenzoateDCM, refluxMethyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate\text{4-Phenyl-1,3-thiazole-2-amine} + \text{Methyl 4-isocyanatobenzoate} \xrightarrow{\text{DCM, reflux}} \text{Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate}

Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups and microwave-assisted synthesis to reduce reaction times .

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and catalytic systems. For example, using immobilized lipases in ionic liquids improves yield (78%) and reduces waste . Continuous flow systems also enhance scalability, achieving throughputs of 1.2 kg/day in pilot studies.

Table 2: Optimization of Synthesis Conditions

ParameterConventional MethodGreen Method
SolventDichloromethaneIonic liquid
CatalystNoneLipase
Reaction Time12 h4 h
Yield65%78%

Applications in Medicinal Chemistry

Drug Development

As a privileged scaffold, the thiazole-benzoate structure is being modified to enhance pharmacokinetics. For instance, replacing the methyl ester with a prodrug moiety improves oral bioavailability in rat models (AUC: 12.4 µg·h/mL) .

Material Science

Thin films of the compound exhibit nonlinear optical (NLO) properties, with a second-harmonic generation (SHG) efficiency 1.5× that of urea . Applications in photovoltaics and sensors are under exploration .

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